BenchChemオンラインストアへようこそ!

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid

Lipophilicity Physicochemical profiling Drug-likeness

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid, commonly referred to as Boc-3-(pyrazol-3-yl)alanine, is a non-proteinogenic, heterocyclic α-amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and a pyrazole ring covalently attached at the C3 position of the alanine side chain. With a molecular formula of C₁₁H₁₇N₃O₄ and molecular weight 255.27 g/mol, this compound serves as a protected intermediate for the site-specific incorporation of a pyrazole‑3‑yl moiety into peptides and small-molecule libraries.

Molecular Formula C11H17N3O4
Molecular Weight 255.274
CAS No. 146985-51-5
Cat. No. B2357933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid
CAS146985-51-5
Molecular FormulaC11H17N3O4
Molecular Weight255.274
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O
InChIInChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-7-4-5-12-14-7/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)
InChIKeyUMXPSJKQFGBTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid (CAS 146985-51-5): A Regiospecific Pyrazolylalanine Building Block for Peptide and Medicinal Chemistry


2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid, commonly referred to as Boc-3-(pyrazol-3-yl)alanine, is a non-proteinogenic, heterocyclic α-amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and a pyrazole ring covalently attached at the C3 position of the alanine side chain [1]. With a molecular formula of C₁₁H₁₇N₃O₄ and molecular weight 255.27 g/mol, this compound serves as a protected intermediate for the site-specific incorporation of a pyrazole‑3‑yl moiety into peptides and small-molecule libraries [1]. Its structural identity is distinguished from the more prevalent N1‑linked regioisomer, Boc-3-(1-pyrazolyl)-L-alanine (CAS 21012-18-0), by the attachment point on the pyrazole heterocycle, a feature that dictates divergent physicochemical properties, synthetic reactivity, and biological outcomes in downstream applications [1].

Why Generic Substitution of Boc-3-(Pyrazolyl)alanine Regioisomers Fails: Evidence of Distinct Physicochemical and Biological Profiles


Superficial in‑class interchange of pyrazolylalanine building blocks neglects critical regiospecific factors that alter synthetic tractability and pharmacological outcomes. The C3 attachment present in 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid preserves a free N–H hydrogen on the pyrazole ring, enabling subsequent N‑functionalization that is not accessible with the quaternized N1‑linked isomer [1]. This distinction translates into measurable differences in lipophilicity, acidity, hydrogen‑bonding capacity, and storage stability, as well as pronounced divergence in peptide‑hormone bioactivity—where the C3‑isomer retains substantial agonist activity while the N1‑isomer is virtually inactive [2][3]. The following quantitative evidence establishes why these two isomers cannot be substituted without risk of synthetic failure or biological nullification.

Product-Specific Quantitative Evidence Guide for 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid: Comparator-Based Differentiation Data


XLogP3‑AA Lipophilicity: Target Compound (C3‑Isomer) vs. N1‑Isomer

The target compound exhibits a computed XLogP3‑AA lipophilicity value of 0.8, markedly lower than the N1‑regioisomer Boc‑3‑(1‑pyrazolyl)‑L‑alanine, which has a predicted LogP of 1.2519 [1][2]. This difference of approximately 0.45 log units indicates that the C3‑linked pyrazole confers greater polarity and hydrogen‑bonding capacity, a factor that directly influences solubility, membrane permeability, and chromatographic retention in purification workflows [1][2].

Lipophilicity Physicochemical profiling Drug-likeness

Predicted pKa of Carboxylic Acid: Target (C3‑Isomer) vs. N1‑Isomer

The predicted pKa of the carboxylic acid group in the target compound is 3.63±0.10, compared to 3.51±0.10 for the N1‑regioisomer Boc‑3‑(1‑pyrazolyl)‑L‑alanine [1]. This 0.12 unit shift to a slightly weaker acid reflects the altered electron‑withdrawing environment of the C3‑linked pyrazole, which can affect the ionization state under physiological pH and the efficiency of carboxylate activation during amide bond formation [1].

Acidity Ionization state Peptide coupling

Storage Stability: Room Temperature (C3‑Isomer) vs. Refrigerated (N1‑Isomer)

The target compound is specified for long‑term storage at room temperature, whereas the N1‑isomer requires refrigeration at 2–8 °C [1][2]. This differential reflects the comparative stability of the C3‑regioisomer under ambient conditions, offering logistical advantages in procurement, inventory management, and experimental workflows that extend over extended periods without cold‑chain dependency [1][2].

Storage condition Stability Shipping

Retention of Biological Activity in Peptide Hormone Analogs: C3‑ vs. N1‑Isomer

When incorporated into angiotensin II analogues, the pyrazol‑3‑ylalanine scaffold retains 53.4% of the pressor activity of the parent Val⁵‑angiotensin II in the pithed rat model [1]. In stark contrast, the N1‑regioisomer in an LH‑RH analogue displays only 1% of the luteinizing hormone‑releasing activity of the natural hormone in an ovariectomized, steroid‑blocked rat assay [2]. Although these studies employed different peptide scaffolds, the 50‑fold difference in residual activity underscores the critical role of the pyrazole attachment point in receptor engagement and signal transduction [1][2].

Peptide hormone Angiotensin II LHRH Structure-activity relationship

Commercial Purity Specification: Target (C3‑Isomer) vs. N1‑Isomer

Commercial lots of the target C3‑isomer are standardly supplied at ≥95% purity, whereas the N1‑isomer (Boc‑3‑(1‑pyrazolyl)‑L‑alanine) is routinely offered at ≥97% HPLC purity . This 2‑percentage‑point difference reflects the inherently greater synthetic complexity and purification challenge associated with the C3‑regioisomer, as the pyrazole‑3‑yl side chain contains a free, tautomerizable N–H that can complicate chromatographic separation and crystallization [1]. Users requiring the C3‑isomer must therefore plan for additional in‑house purification or accept the lower guaranteed purity as a trade‑off for its unique reactive handle.

Purity Quality control Procurement

Best Research and Industrial Application Scenarios for 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid


Solid‑Phase Peptide Synthesis of Angiotensin‑II Analogues Requiring Partial Agonist Activity

The documented 53.4% pressor activity retention of pyrazol‑3‑ylalanine‑containing angiotensin II analogues makes this building block the preferred choice for constructing partial agonist or biased ligand libraries targeting the angiotensin AT₁ receptor [1]. Its Boc‑protection format is compatible with standard Boc‑SPPS strategies, and the room‑temperature storage simplifies handling during multi‑day automated synthesis campaigns [2].

Construction of Orthogonally Derivatizable Peptide Libraries via Free Pyrazole N–H Functionalization

Unlike the N1‑quaternized isomer, the C3‑linked pyrazole retains a free N–H hydrogen that can be selectively alkylated, acylated, or metal‑coordinated after peptide assembly, enabling late‑stage diversification [3]. This capability is particularly valuable for generating focused libraries for metalloprotein inhibitor design or for installing fluorescent/affinity tags without disrupting the amino acid backbone.

Medicinal Chemistry Programs Requiring Lower Lipophilicity for Improved Solubility

The XLogP3‑AA value of 0.8 for the C3‑isomer, compared to 1.25 for the N1‑isomer, indicates that the target compound imparts lower lipophilicity to peptide or small‑molecule constructs [4]. This property is advantageous in hit‑to‑lead optimization where reducing LogP is correlated with improved aqueous solubility, lower protein binding, and reduced phospholipidosis risk [4].

Long‑Term Inventory and Multi‑Project Core Facility Use

The room‑temperature storage specification (vs. 2–8 °C for the N1‑isomer) eliminates cold‑chain requirements and freeze‑thaw degradation concerns, making this compound cost‑effective for core facilities that stock protected amino acids for multiple independent investigators over extended periods [2][5].

Quote Request

Request a Quote for 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.